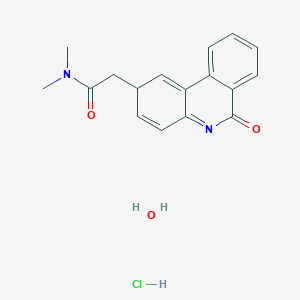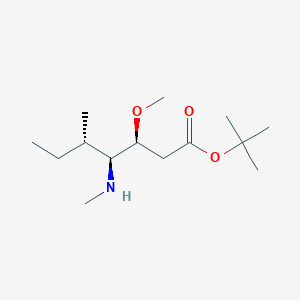![molecular formula C21H22N2O4 B14802985 2H-Isoindole-2-butanamide, 1,3-dihydro-N-[3-(1-methylethoxy)phenyl]-1,3-dioxo-](/img/structure/B14802985.png)
2H-Isoindole-2-butanamide, 1,3-dihydro-N-[3-(1-methylethoxy)phenyl]-1,3-dioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-dioxoisoindolin-2-yl)-N-(3-isopropoxyphenyl)butanamide is an organic compound that belongs to the class of phthalimides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-(3-isopropoxyphenyl)butanamide typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide core
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of catalysts, solvents, and specific temperature and pressure conditions to optimize the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-dioxoisoindolin-2-yl)-N-(3-isopropoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic treatments.
Industry: Use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(1,3-dioxoisoindolin-2-yl)-N-(3-isopropoxyphenyl)butanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimide: The parent compound, known for its use in the synthesis of various pharmaceuticals.
N-Substituted Phthalimides: Compounds with different substituents on the nitrogen atom, which can have diverse biological activities.
Uniqueness
4-(1,3-dioxoisoindolin-2-yl)-N-(3-isopropoxyphenyl)butanamide is unique due to its specific substituents, which can impart distinct chemical and biological properties compared to other phthalimides.
Eigenschaften
Molekularformel |
C21H22N2O4 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
4-(1,3-dioxoisoindol-2-yl)-N-(3-propan-2-yloxyphenyl)butanamide |
InChI |
InChI=1S/C21H22N2O4/c1-14(2)27-16-8-5-7-15(13-16)22-19(24)11-6-12-23-20(25)17-9-3-4-10-18(17)21(23)26/h3-5,7-10,13-14H,6,11-12H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
GPYVAURCOPEZJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline](/img/structure/B14802913.png)

![(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one dihydrochloride](/img/structure/B14802920.png)

![cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14802929.png)
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14802937.png)

![1-[2-(2-Chlorophenyl)ethenyl]-3-[(3-chlorophenyl)methyl]urea](/img/structure/B14802943.png)
![3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14802946.png)
![biphenyl-4-yl[(9H-fluoren-9-ylideneamino)oxy]methanone](/img/structure/B14802952.png)
![N-[(E)-(2-chlorophenyl)methylidene]-2-methyl-4-nitroaniline](/img/structure/B14802953.png)
![7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14802961.png)
![N-{4-[(2-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}hydrazinyl)carbonyl]phenyl}benzamide](/img/structure/B14802972.png)

